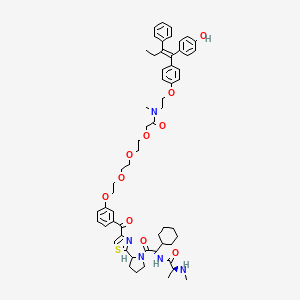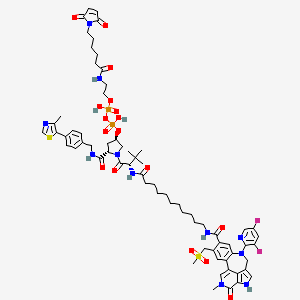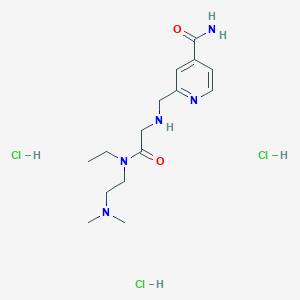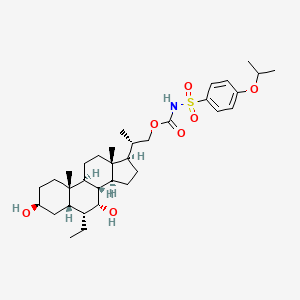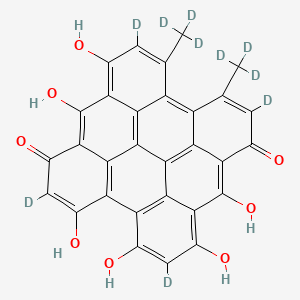
Hypericin-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hypericin can be synthesized through various methods. One efficient synthetic pathway involves using emodinanthrone as a starting material. Protohypericin, a key precursor, is synthesized in water with microwave assistance and then photocyclized to hypericin under visible light irradiation . This method yields hypericin with high efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of hypericin often involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production . These methods aim to meet the growing demand for hypericin by optimizing biosynthetic pathways and enhancing yields through genetic engineering and elicitation strategies .
Analyse Des Réactions Chimiques
Types of Reactions
Hypericin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Hypericin can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Substitution reactions may use halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include protohypericin, pseudohypericin, and various halogenated derivatives .
Applications De Recherche Scientifique
Hypericin-d10 has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Biology: Studied for its antiviral and antibacterial properties.
Medicine: Investigated for its potential to treat depression and other neurological disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
Hypericin exerts its effects primarily through its photodynamic properties. Upon exposure to light, hypericin generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals . These ROS induce apoptosis and necrosis in cancer cells, making hypericin an effective agent in photodynamic therapy . Additionally, hypericin inhibits viral replication by interfering with viral entry into host cells and blocking viral enzymes essential for replication .
Comparaison Avec Des Composés Similaires
Hypericin is often compared with other naphthodianthrones and anthraquinones. Similar compounds include:
Pseudohypericin: Another naphthodianthrone found in Hypericum perforatum with similar photodynamic properties.
Emodin: An anthraquinone derivative with antiviral and anticancer activities.
Hyperforin: A phloroglucinol derivative from Hypericum perforatum known for its antidepressant effects.
Hypericin stands out due to its high efficiency as a photosensitizer and its broad spectrum of biological activities .
Propriétés
Formule moléculaire |
C30H16O8 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
6,12,17,23-tetradeuterio-5,9,11,20,22,24-hexahydroxy-13,16-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaene-7,18-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,33-34,36-38H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
Clé InChI |
ZEUZBPIOENZXCZ-ZGYYUIRESA-N |
SMILES isomérique |
[2H]C1=C(C2=C3C4=C5C6=C2C(=C1O)C(=C7C6=C(C8=C5C(=C(C(=C8O)[2H])O)C(=C4C(=O)C(=C3C([2H])([2H])[2H])[2H])O)C(=C(C7=O)[2H])O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



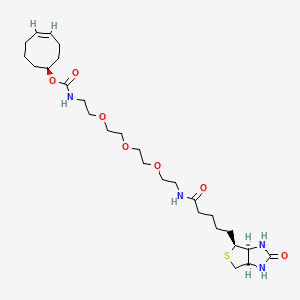
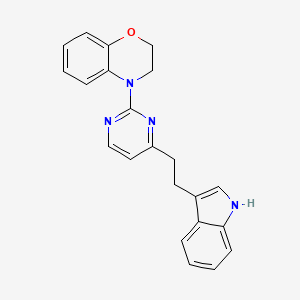
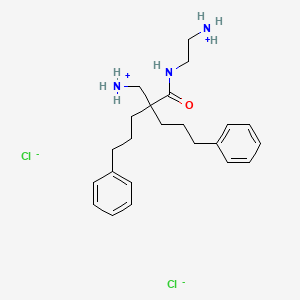
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
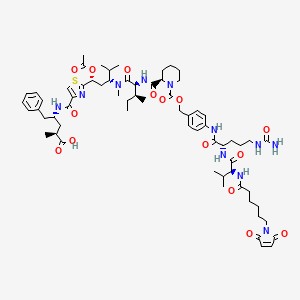
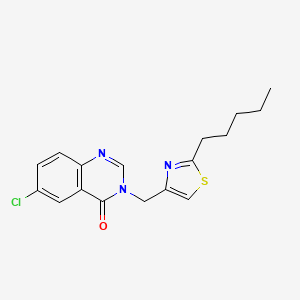
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)

